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Compound of Interest

Compound Name: 4-Chloro-3-iodo-1H-indazole

Cat. No.: B106426

The indazole nucleus is a prominent bicyclic heterocycle, recognized in medicinal chemistry as
a "privileged scaffold."[1][2] Its rigid structure and ability to participate in various biological
interactions have cemented its role in the design of numerous therapeutic agents, including
anti-cancer, anti-inflammatory, and antimicrobial drugs.[1][2][3] Within this important class of
compounds, 4-Chloro-3-iodo-1H-indazole (CAS Number: 518990-33-5) emerges as a highly
strategic building block.

This guide provides a comprehensive technical overview of 4-Chloro-3-iodo-1H-indazole,
focusing on its synthesis, physicochemical properties, core reactivity, and applications. The
presence of two distinct halogen atoms at specific positions—a highly reactive iodine at the C3
position and a less reactive chlorine at the C4 position—offers medicinal chemists a powerful
tool for sequential and regioselective functionalization. This dual-halogenation pattern is
particularly valuable for constructing complex molecular architectures, as exemplified by its use
as a key reagent in the synthesis of potent inhibitors of mitotic kinase TTK, a target in oncology.

[1][4]

Physicochemical & Spectral Data

The fundamental properties of 4-Chloro-3-iodo-1H-indazole are summarized below. Proper
storage is critical to maintain its integrity; it is typically stored at temperatures ranging from
-20°C to 4°C, protected from light.[4][5]
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Property Value References
CAS Number 518990-33-5 [4][6]
Molecular Formula C7HaCIIN2 [6]
Molecular Weight 278.48 g/mol [41[6]
) Commercially available at
Purity [6]
>95% to =98%

Typically an off-white to yellow
Appearance ) N/A
or brown solid

Store at -20°C or 4°C, protect
Storage _ [4][5]
from light

Spectral Characterization

While comprehensive, publicly available spectra are limited, analytical data including *H NMR,
13C NMR, IR, and Mass Spectrometry are available through commercial suppliers.[7] Based on
the structure and data for analogous compounds, the following spectral features can be

anticipated:

e 1H NMR: Aromatic protons would appear as complex multiplets in the aromatic region
(approx. 7.0-8.0 ppm), with the N-H proton appearing as a broad singlet at a downfield
chemical shift.

e 13C NMR: Resonances for the seven carbon atoms would be observed, with the carbon
atoms attached to the halogens (C3 and C4) being significantly influenced by their
electronegativity and shielding effects.

e Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak
(M+) corresponding to the molecular weight, along with isotopic patterns characteristic of

chlorine.[8]

Synthesis and Methodology
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The synthesis of 4-Chloro-3-iodo-1H-indazole is not typically achieved in a single step. A
logical and efficient two-step sequence involves the initial formation of the 4-chloro-1H-indazole
precursor, followed by a regioselective iodination at the C3 position.

Acz0, KOAc
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I2, KOH

4-Chloro-1H-indazole | DME__ | Step 2: Regioselective C3-lodination s

Step 1: Acetylation & Diazotization/Cyclization 4-Chloro-3-iodo-1H-indazole

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Chloro-3-iodo-1H-indazole.

Step 1: Preparation of 4-Chloro-1H-indazole

The precursor is reliably synthesized from the inexpensive and commercially available 3-
chloro-2-methylaniline.[9][10] The process involves an initial acetylation of the amine, followed
by an intramolecular diazotization and cyclization to form the indazole ring. The acetylation step
is crucial as it forms the N-acetyl intermediate, which facilitates the subsequent ring-closure
reaction upon treatment with a nitrite source.[9][11]

Protocol: Synthesis of 4-Chloro-1H-indazole[9][11]

e Reaction Setup: In a round-bottomed flask, suspend 3-chloro-2-methylaniline and potassium
acetate in chloroform.

e Acetylation: Cool the mixture to 0°C with stirring. Slowly add acetic anhydride dropwise.
Allow the reaction to warm to room temperature and stir for 1 hour.

o Cyclization: Heat the mixture to approximately 60°C. Add isoamyl nitrite (or another suitable
nitrite source like tert-butyl nitrite) and stir the reaction overnight at this temperature.[9][11]

o Work-up & Hydrolysis: After cooling, add water and THF. Cool the mixture again to 0°C and
add a base such as lithium hydroxide (LIOH) or sodium hydroxide (NaOH) to hydrolyze the
N-acetyl group.[10][11] Stir for 2-3 hours.

o Extraction & Isolation: Perform an aqueous work-up and extract the product with ethyl
acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSQOa), and
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concentrate under reduced pressure to yield 4-chloro-1H-indazole, typically as an orange or
white solid.

Step 2: Regioselective lodination of 4-Chloro-1H-
indazole

The C3 position of the indazole ring is electronically favorable for electrophilic substitution.[12]
lodination can be achieved with high regioselectivity using molecular iodine in the presence of
a base. The base (e.g., KOH) deprotonates the indazole, forming a more nucleophilic
indazolide anion that readily attacks the iodine molecule.[13][14]

Protocol: Synthesis of 4-Chloro-3-iodo-1H-indazole[13][14]

Reaction Setup: Dissolve the 4-chloro-1H-indazole precursor in a polar aprotic solvent such
as DMF.

 lodination: To the stirred solution, add molecular iodine (I2), followed by the portion-wise
addition of a strong base like potassium hydroxide (KOH).

» Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction
progress by TLC.

o Work-up & Isolation: Quench the reaction by pouring the mixture into an aqueous solution of
sodium thiosulfate (NaHSOs or Na=S203) to neutralize excess iodine.[13] Extract the product
with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0Oa4), and concentrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel to yield pure 4-Chloro-3-iodo-1H-indazole.

Chemical Reactivity and Applications in Drug
Discovery

The synthetic utility of 4-Chloro-3-iodo-1H-indazole lies in the differential reactivity of its two
halogen substituents. The C-1 bond at the 3-position is significantly more reactive than the C-Cl
bond at the 4-position in palladium-catalyzed cross-coupling reactions.[15] This reactivity
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difference allows for selective functionalization at the C3 position while leaving the C4 chlorine
intact for potential subsequent transformations.

This molecule is a quintessential substrate for reactions central to modern drug discovery:

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling
the introduction of aryl or heteroaryl groups.

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical step in the
synthesis of many kinase inhibitors.

e Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can
serve as handles for further chemistry or as key pharmacophoric elements.

@-ChIoro-3-iod0-1H-indazo|e

Coupling Partner
(e.g., R-B(OH)z2)

Pd-Catalyzed ) .
Cross-Coupling Selective reaction at C3-lodo g C3-Functionalized Indazole
(e.g., Suzuki)

Click to download full resolution via product page

Caption: Selective functionalization via Pd-catalyzed cross-coupling.

This selective reactivity makes it an ideal starting material for building libraries of complex
indazole derivatives for screening against various biological targets, most notably protein
kinases.[1][4]

Safety and Handling

As with any reactive chemical intermediate, proper handling of 4-Chloro-3-iodo-1H-indazole is
essential. The compound is generally classified as harmful and an irritant.
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Hazard Class

GHS Statement

Precautionary Measures

Acute Toxicity

H302: Harmful if swallowed.

P270: Do not eat, drink or
smoke when using this
product. P301 + P312: IF
SWALLOWED: Call a POISON
CENTER/doctor if you feel

unwell.

Skin Corrosion/Irritation

H315: Causes skin irritation.
(Some sources may indicate
H314: Causes severe skin
burns).[16]

P280: Wear protective
gloves/protective clothing.
P264: Wash skin thoroughly
after handling.[16]

Eye Damage/Irritation

H319: Causes serious eye
irritation. (Some sources may
indicate H314: Causes severe

eye damage).[16]

P280: Wear eye
protection/face protection.
P305 + P351 + P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.[16]

Handling Recommendations:

Avoid generating dust.[16]

Use in a well-ventilated area or a chemical fume hood.

and chemical-resistant gloves.

Conclusion

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat,

Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere.[16]

4-Chloro-3-iodo-1H-indazole is a high-value, versatile intermediate for the synthesis of

complex heterocyclic compounds. Its well-defined regiochemistry, featuring a reactive C3-iodo
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handle and a more stable C4-chloro substituent, provides a robust platform for sequential,
controlled diversification. For scientists in drug discovery and development, this molecule is not
merely a reagent but a strategic tool that enables the efficient construction of novel indazole-
based therapeutics, particularly in the competitive field of kinase inhibitor research. Its logical
synthesis and predictable reactivity make it an indispensable component in the modern
medicinal chemist's toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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